N-1,3-benzothiazol-2-yl-3-(4-propoxyphenyl)acrylamide
Overview
Description
Benzothiazole is a bicyclic compound and is part of many drugs and synthetic compounds . The propoxyphenyl group indicates the presence of a phenyl (benzene) ring with a propoxy (propyl ether) substituent. Acrylamide is a compound with a vinyl group (C=C) and an amide group (C=O-NH2). The full compound is a benzothiazole with a propoxyphenyl acrylamide substituent.
Molecular Structure Analysis
The molecular structure would likely show conjugation (alternating single and double bonds) extending through the benzothiazole and acrylamide portions of the molecule. This could potentially give the compound interesting optical properties .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the acrylamide portion of the molecule could participate in Michael additions or be hydrolyzed to yield a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as the degree of conjugation, the presence of polar groups, and the overall shape of the molecule would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Reactivity
N-1,3-benzothiazol-2-yl-3-(4-propoxyphenyl)acrylamide has been a focus in synthetic chemistry, particularly in the creation of novel compounds. For instance, Farag, Dawood, and Abdelhamid (1997) investigated benzothiazol-2-ylcarbonylhydroximoyl chloride, which reacts with various amines and nitriles, potentially leading to isoxazole derivatives similar to N-1,3-benzothiazol-2-yl compounds (Farag, Dawood, & Abdelhamid, 1997). Such synthetic routes are crucial for exploring new chemical entities and their applications.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using N-1,3-benzothiazol-2-yl derivatives is an important area of research. Elmagd, Hemdan, Samy, and Youssef (2017) described the use of thiosemicarbazide derivatives, which could potentially be related to the synthesis of compounds involving N-1,3-benzothiazol-2-yl moieties (Elmagd, Hemdan, Samy, & Youssef, 2017). These compounds have broad implications in medicinal chemistry and materials science.
Fluorescent Derivatives and Photophysical Properties
The development of fluorescent derivatives using benzothiazol compounds has gained interest. Padalkar et al. (2011) synthesized and studied the photophysical properties of various benzothiazol-2-yl derivatives, highlighting their potential in applications like sensing and imaging (Padalkar et al., 2011).
Antimicrobial and Biological Activities
The antimicrobial and biological activities of N-1,3-benzothiazol-2-yl compounds have been extensively studied. Azzam, Elgemeie, and Osman (2020) synthesized novel benzothiazole derivatives and evaluated their antimicrobial and antiviral activities, indicating the potential of these compounds in pharmaceutical applications (Azzam, Elgemeie, & Osman, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-13-23-15-10-7-14(8-11-15)9-12-18(22)21-19-20-16-5-3-4-6-17(16)24-19/h3-12H,2,13H2,1H3,(H,20,21,22)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNLFXKWZPAISY-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.